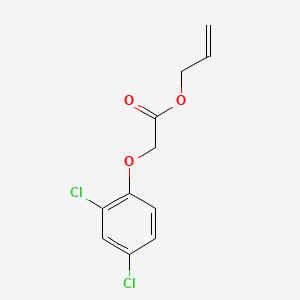
Prop-2-enyl 2-(2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-enyl 2-(2,4-dichlorophenoxy)acetate: is a synthetic organic compound that belongs to the family of phenoxy herbicides. It is structurally characterized by the presence of a prop-2-enyl group attached to a 2-(2,4-dichlorophenoxy)acetate moiety. This compound is primarily used in agricultural applications for its herbicidal properties, targeting broad-leaved weeds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of prop-2-enyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with prop-2-enyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and water is removed to drive the reaction to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Prop-2-enyl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2,4-dichlorophenoxyacetic acid.
Reduction: Formation of 2-(2,4-dichlorophenoxy)ethanol.
Substitution: Formation of various substituted phenoxyacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Prop-2-enyl 2-(2,4-dichlorophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its effects on plant growth and development, particularly in the study of herbicidal mechanisms.
Medicine: Explored for its potential use in developing new herbicidal drugs with improved selectivity and reduced toxicity.
Industry: Utilized in the formulation of herbicides for agricultural use, contributing to weed management and crop protection.
Mécanisme D'action
The herbicidal activity of prop-2-enyl 2-(2,4-dichlorophenoxy)acetate is primarily due to its ability to mimic natural plant hormones called auxins. When absorbed by plants, the compound disrupts normal cell growth and division, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and pathways involved in cell elongation and division.
Comparaison Avec Des Composés Similaires
2-(2,4-Dichlorophenoxy)propionic acid (Dichlorprop): Similar in structure but with a propionic acid moiety instead of a prop-2-enyl group.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure but without the prop-2-enyl group.
Uniqueness: Prop-2-enyl 2-(2,4-dichlorophenoxy)acetate is unique due to its specific ester linkage, which can influence its absorption, distribution, and activity in plants compared to other similar compounds. Its structural differences may also result in varying degrees of herbicidal efficacy and selectivity.
Propriétés
Numéro CAS |
58965-05-2 |
|---|---|
Formule moléculaire |
C11H10Cl2O3 |
Poids moléculaire |
261.10 g/mol |
Nom IUPAC |
prop-2-enyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-5-15-11(14)7-16-10-4-3-8(12)6-9(10)13/h2-4,6H,1,5,7H2 |
Clé InChI |
FHVGJCINKWRYQD-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


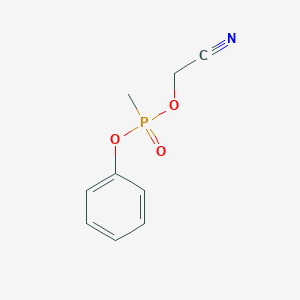
![1,3-Dioxo-2,3-dihydro-1H-cyclopenta[b]naphthalene-2-carbonitrile](/img/structure/B14608915.png)

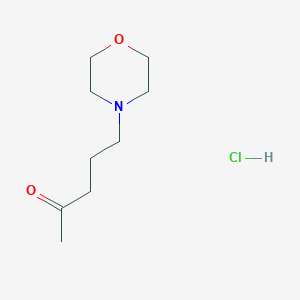
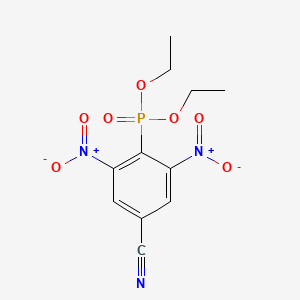

![1-Chloro-4-[(1-chlorobutan-2-yl)sulfanyl]benzene](/img/structure/B14608943.png)


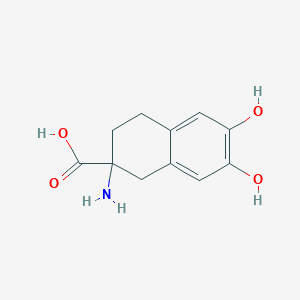

![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)
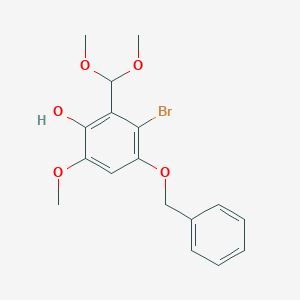
![1,2-Bis[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B14608990.png)
